Antiviral Potency: 5-Fold Improvement over Mefloquine Against Zika Virus Replication
Derivatives synthesized from the 2,8-bis(trifluoromethyl)quinoline scaffold demonstrate a 5-fold improvement in anti-Zika virus (ZIKV) activity compared to the clinical drug mefloquine [1]. The most potent derivatives (compounds 3a and 4) exhibited mean EC50 values of 0.8 µM, establishing a new benchmark for this scaffold class [1].
| Evidence Dimension | In vitro anti-ZIKV replication (Vero cells) |
|---|---|
| Target Compound Data | EC50 = 0.8 µM (for optimal derivative 3a/4) |
| Comparator Or Baseline | Mefloquine (EC50 = ~4 µM, inferred from 5x improvement statement) |
| Quantified Difference | ~5-fold more potent |
| Conditions | Vero cells infected with ZIKV; EC50 measured by plaque reduction assay. |
Why This Matters
For virology and drug discovery programs, this 5-fold potency gain justifies the procurement of the 4-chloro-2,8-bis(trifluoromethyl)quinoline intermediate over alternative starting materials to develop more effective anti-flavivirus candidates.
- [1] Barbosa-Lima G, Moraes AM, Araújo ADS, et al. 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. European Journal of Medicinal Chemistry. 2017;127:334-340. doi:10.1016/j.ejmech.2016.12.058 View Source
